molecular formula C20H20FN3O2 B5624757 2-ethyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-5-pyrimidinecarboxamide

2-ethyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-5-pyrimidinecarboxamide

Cat. No. B5624757
M. Wt: 353.4 g/mol
InChI Key: PSIPGNAKYIQNLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions, cyclization, and functional group transformations. A related compound, "5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide," was synthesized through a series of reactions starting from ethyl 5-amino-1H-pyrazole-4-carboxylate, indicating the complexity and strategic planning required in synthesizing such molecules (Liu et al., 2016).

Molecular Structure Analysis

Determining the crystal structure is pivotal for understanding the spatial arrangement of atoms within the molecule. For instance, a similar pyrimidine derivative was analyzed through single-crystal X-ray diffraction, revealing its triclinic system and providing insights into its molecular geometry and intermolecular interactions (Mo et al., 2007).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and application. Studies on related compounds have shown transformations involving furan ring opening and recyclization, highlighting the reactivity and versatility of pyrimidine frameworks (Stroganova et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are critical for the application and handling of chemical compounds. For example, the crystal structure analysis provides valuable information on the compound's stability and solubility characteristics (Mo et al., 2007).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the potential for further functionalization, are essential for designing and synthesizing new derivatives with desired activities. Investigations into related pyrimidine derivatives have explored their reactivity and provided insights into their chemical behavior (Stroganova et al., 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include looking at what receptors it binds to, what biological pathways it affects, and what its effects are at the cellular level .

Safety and Hazards

This would involve looking at the safety data for the compound. This could include its toxicity, whether it’s a carcinogen, whether it’s flammable or reactive, and what precautions need to be taken when handling it .

properties

IUPAC Name

2-ethyl-N-[3-(4-fluorophenyl)-3-(furan-2-yl)propyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-2-19-23-12-15(13-24-19)20(25)22-10-9-17(18-4-3-11-26-18)14-5-7-16(21)8-6-14/h3-8,11-13,17H,2,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIPGNAKYIQNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)C(=O)NCCC(C2=CC=C(C=C2)F)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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